molecular formula C14H17I2NO3 B12108577 Benzyl 2,6-bis(iodomethyl)morpholine-4-carboxylate

Benzyl 2,6-bis(iodomethyl)morpholine-4-carboxylate

Cat. No.: B12108577
M. Wt: 501.10 g/mol
InChI Key: MYBQOGMLRAPBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2,6-bis(iodomethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C14H17I2NO3 and a molecular weight of 501.1 g/mol . This compound is characterized by the presence of two iodomethyl groups attached to a morpholine ring, which is further substituted with a benzyl group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,6-bis(iodomethyl)morpholine-4-carboxylate typically involves the iodination of a morpholine derivative. One common method includes the reaction of a morpholine precursor with iodomethane in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted with benzyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,6-bis(iodomethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically under mild conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized morpholine derivatives .

Scientific Research Applications

Benzyl 2,6-bis(iodomethyl)morpholine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2,6-bis(iodomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects. The benzyl and morpholine moieties may also contribute to the compound’s overall activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2,6-dichloromethylmorpholine-4-carboxylate
  • Benzyl 2,6-dibromomethylmorpholine-4-carboxylate
  • Benzyl 2,6-difluoromethylmorpholine-4-carboxylate

Uniqueness

Benzyl 2,6-bis(iodomethyl)morpholine-4-carboxylate is unique due to the presence of iodomethyl groups, which can undergo specific chemical reactions that other halogenated derivatives may not. This uniqueness makes it valuable for certain synthetic applications and potential biological activities .

Properties

Molecular Formula

C14H17I2NO3

Molecular Weight

501.10 g/mol

IUPAC Name

benzyl 2,6-bis(iodomethyl)morpholine-4-carboxylate

InChI

InChI=1S/C14H17I2NO3/c15-6-12-8-17(9-13(7-16)20-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2

InChI Key

MYBQOGMLRAPBFM-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(CN1C(=O)OCC2=CC=CC=C2)CI)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.